4-Chloro-2-nitrobenzonitrile
Overview
Description
4-Chloro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and a nitro group attached to the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitrobenzonitrile is the respiratory system . This compound may interact with components of the respiratory system, leading to changes in its function.
Mode of Action
The exact mode of action of This compound It’s known that nitrobenzonitriles can undergo reduction reactions, which may lead to the formation of other compounds . These new compounds could potentially interact with biological targets, leading to changes in their function.
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that nitrobenzonitriles can be involved in the production of azo dyes . Azo dyes are a type of synthetic dye used for coloring a variety of materials. The production of these dyes involves a series of chemical reactions, which could potentially be affected by the presence of This compound .
Pharmacokinetics
The pharmacokinetics of This compound It’s known that this compound has a high gastrointestinal absorption and is considered to be bbb permeant . These properties suggest that This compound could potentially be absorbed into the body and distributed to various tissues, including the brain.
Result of Action
The molecular and cellular effects of This compound Given its potential interaction with the respiratory system , it’s possible that this compound could lead to changes in respiratory function.
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, this compound should be handled in a well-ventilated place to minimize exposure and potential harm . Additionally, it’s recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide. The reaction is typically carried out in an inert solvent, such as toluene, at elevated temperatures (140°C to 240°C). The resulting mixture is then cooled, and the desired product is isolated by filtration and washing with carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of 2,5-dichloronitrobenzene as a starting material is preferred due to its commercial availability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents, and sometimes a base to facilitate the reaction.
Major Products Formed:
Reduction: 4-Chloro-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-nitrobenzonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzonitrile
- 2-Nitrobenzonitrile
- 4-Chloro-2-nitrobenzoic acid
- 4-Nitrobenzonitrile
Comparison: 4-Chloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, 4-chloro-3-nitrobenzonitrile has the nitro group in a different position, which can lead to different reactivity patterns and applications .
Properties
IUPAC Name |
4-chloro-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOAADVLVCNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188220 | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-32-3 | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-nitrobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA5YV6UQF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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